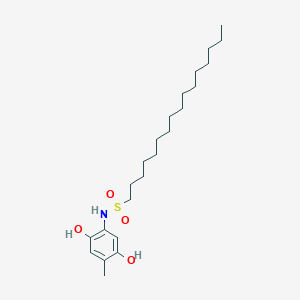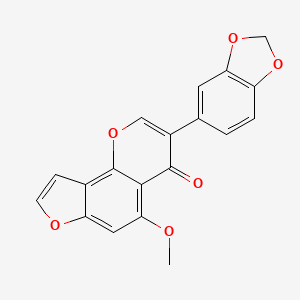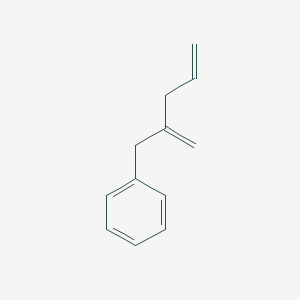
Benzene, (2-methylene-4-pentenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is a derivative of benzene with a pentenyl group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, (2-methylene-4-pentenyl)- can be achieved through several methods. One common approach involves the reaction of benzene with 4-pentenyl halides in the presence of a strong base, such as sodium hydride or potassium tert-butoxide . The reaction typically occurs under reflux conditions in an inert solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of Benzene, (2-methylene-4-pentenyl)- often involves catalytic processes. One such method includes the use of palladium-catalyzed cross-coupling reactions, such as the Heck reaction, where benzene is coupled with 4-pentenyl halides in the presence of a palladium catalyst and a base . This method is efficient and scalable, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
Benzene, (2-methylene-4-pentenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated benzene derivatives.
科学的研究の応用
Benzene, (2-methylene-4-pentenyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Benzene, (2-methylene-4-pentenyl)- involves its interaction with molecular targets through various pathways. For example, in catalytic hydrogenation, the compound adsorbs onto the catalyst surface, where hydrogen atoms are added to the double bonds, resulting in the formation of saturated hydrocarbons . The specific pathways and molecular targets depend on the type of reaction and the conditions used.
類似化合物との比較
Similar Compounds
Benzene, 4-pentynyl-: Similar structure but with a triple bond instead of a double bond.
Benzene, 4-pentenyl-: Similar structure but without the methylene group.
Uniqueness
Benzene, (2-methylene-4-pentenyl)- is unique due to the presence of both a methylene group and a pentenyl group attached to the benzene ring. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in synthetic chemistry and industrial applications .
特性
CAS番号 |
126300-47-8 |
|---|---|
分子式 |
C12H14 |
分子量 |
158.24 g/mol |
IUPAC名 |
2-methylidenepent-4-enylbenzene |
InChI |
InChI=1S/C12H14/c1-3-7-11(2)10-12-8-5-4-6-9-12/h3-6,8-9H,1-2,7,10H2 |
InChIキー |
ZWQKTPBTNMBXTL-UHFFFAOYSA-N |
正規SMILES |
C=CCC(=C)CC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


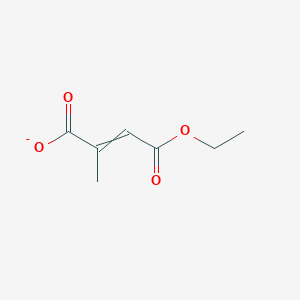
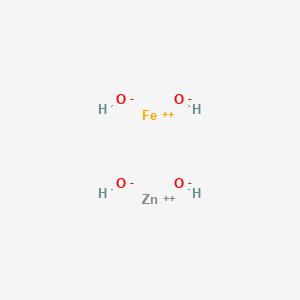
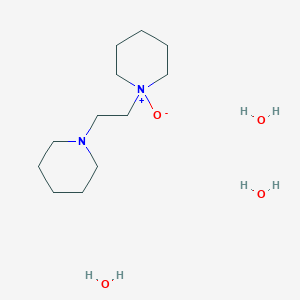
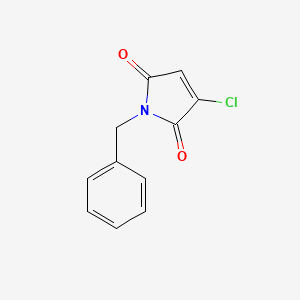
![1H-Indene-1,3(2H)-dione, 2-[[(methylphenyl)amino]methylene]-](/img/structure/B14297507.png)
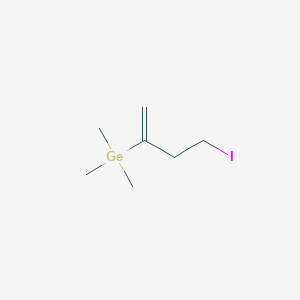

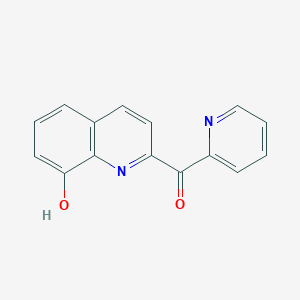
![1-[(4-Chlorobenzamido)(cyano)methyl]pyridin-1-ium bromide](/img/structure/B14297529.png)
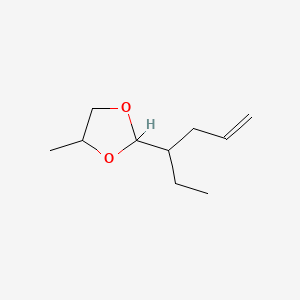
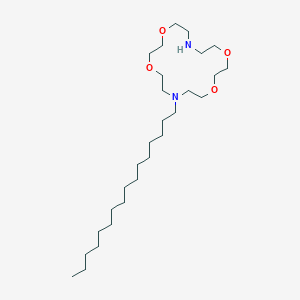
![5-[(3-Ethenyl-5,5-dimethylcyclohex-2-en-1-yl)methoxy]-5-oxopenta-2,3-dienoate](/img/structure/B14297542.png)
